molecular formula C23H24ClN3O3S B2537749 ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate CAS No. 1251709-26-8

ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate

Cat. No. B2537749
CAS RN: 1251709-26-8
M. Wt: 457.97
InChI Key: VKNTWTNJTQPWAE-UHFFFAOYSA-N
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Description

The compound ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate is a chemically synthesized molecule that appears to be related to a class of compounds known for their interaction with benzodiazepine receptors. These receptors are associated with various central nervous system effects. The compound's structure suggests it may have potential biological activity, possibly related to the central nervous system or cancer cell proliferation, as indicated by the related compounds in the provided papers.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, reduction, and cyclization. For example, a similar compound was synthesized by condensing 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate, followed by reduction with H2/Pd/C to yield an amino ester, which upon heating in DMF with FeCl3 afforded the title compound . Another related compound was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a precursor, followed by reduction with hydrogen in the presence of Pd/C . These methods suggest that the synthesis of the compound would likely involve similar techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry . Additionally, the crystal structure of a related compound was determined, providing insights into the molecular conformation and geometry . These techniques would be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups. For instance, the thioamide derivative underwent crystallization and was analyzed to reveal the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond . This suggests that the compound may also exhibit specific conformational characteristics and reactivity based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using FT-IR, FT-Raman, and 1H NMR spectroscopy, as well as computational studies . These compounds' properties, such as solubility, melting point, and stability, can be inferred from these analyses. The compound would likely have similar properties that could be analyzed using these techniques.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate represents a class of compounds that are of significant interest in the field of medicinal chemistry due to their potential pharmacological activities. The synthesis of such compounds involves complex chemical reactions that yield various derivatives with potential biological activities. For instance, the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with ethyl acetoacetate can lead to the formation of diazepinone-benzimidazole derivatives, indicating a pathway for synthesizing complex molecules that may include the ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate structure (El-Ablack, 2011).

Pharmacological Properties

Compounds related to ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate have been explored for their pharmacological properties, particularly in the context of anxiety and related disorders. For example, the study of atropisomerism in 4-(2-thienyl)-4H-1, 2, 4-triazole derivatives, which are structurally related to 1, 4-diazepine antianxiety drugs, demonstrates the importance of stereochemical aspects in defining the pharmacological profile of such compounds (Marubayashi et al., 1992).

Antimicrobial and Antifungal Activities

The potential antimicrobial and antifungal activities of benzimidazole and diazepine derivatives have been a subject of research, indicating the broad spectrum of applications for these compounds. Ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate may share similar properties due to its structural similarities with these compounds. For example, new quinazolines synthesized as potential antimicrobial agents indicate the continuous interest in diazepine derivatives for their bioactive properties (Desai et al., 2007).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems, such as its binding to receptors or its inhibition of certain enzymes .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as the development of new synthetic methods, the exploration of its potential uses, and the study of its biological activity .

properties

IUPAC Name

ethyl 2-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S/c1-2-30-23(29)14-18-13-22(27-20-6-4-3-5-19(20)26-18)31-15-21(28)25-12-11-16-7-9-17(24)10-8-16/h3-10,13,26H,2,11-12,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNTWTNJTQPWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate

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